(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one
Description
This compound is a chiral oxazolidinone derivative characterized by:
- A benzyl group at the C4 position (R-configuration).
- A complex dienoyl side chain at the N3 position, featuring a triethylsilyl (TES) ether, hydroxyl group, and multiple stereocenters (2R,3S,4S,5S,6S).
- A conjugated deca-7,9-dienoyl system, which confers unique reactivity and conformational rigidity.
Properties
CAS No. |
649755-89-5 |
|---|---|
Molecular Formula |
C29H45NO5Si |
Molecular Weight |
515.8 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C29H45NO5Si/c1-8-12-16-21(5)27(35-36(9-2,10-3)11-4)22(6)26(31)23(7)28(32)30-25(20-34-29(30)33)19-24-17-14-13-15-18-24/h8,12-18,21-23,25-27,31H,1,9-11,19-20H2,2-7H3/t21-,22-,23+,25+,26-,27-/m0/s1 |
InChI Key |
UGZMDZNUWSBFLP-LKSUNVACSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O |
Canonical SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the construction of the deca-7,9-dienoyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Stereochemical and Functional Group Analysis
- Triethylsilyl (TES) vs. tert-Butyldimethylsilyl (TBS) Ethers: The TES group in the target compound offers enhanced lipophilicity compared to TBS, improving solubility in non-polar solvents . However, TBS is more resistant to acidic hydrolysis, making it preferable for multi-step syntheses .
- Dienoyl vs.
- Stereochemical Complexity: The (2R,3S,4S,5S,6S) configuration in the dienoyl chain creates a rigid, pre-organized structure that enhances stereocontrol in asymmetric catalysis, outperforming simpler analogs like (4R)-4-benzyl-3-acetyl-oxazolidinones .
Unique Advantages and Limitations
- Advantages :
- Superior stereocontrol in multi-step syntheses.
- TES group balances stability and ease of removal under mild fluoride conditions.
- Limitations :
- High molecular weight (~553.8 g/mol) may reduce solubility in polar solvents.
- Synthesis requires meticulous stereochemical control, increasing production costs.
Biological Activity
The compound (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₃₁H₄₅N₁O₃Si
- Molecular Weight : 513.78 g/mol
The presence of the oxazolidinone ring contributes to its unique biological properties. The compound also features a triethylsilyl group which may influence its solubility and bioavailability.
Antibacterial Properties
Oxazolidinones are well-known for their antibacterial properties. Research has shown that derivatives of oxazolidinones exhibit significant activity against Gram-positive bacteria, including strains resistant to other antibiotic classes. For example, compounds structurally related to the target compound have demonstrated inhibitory effects against Staphylococcus aureus and Enterococcus faecium.
Table 1: Antibacterial Activity of Oxazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Enterococcus faecium | 1.0 µg/mL |
| Target Compound | Staphylococcus aureus | TBD |
Anticancer Activity
Recent studies indicate that certain oxazolidinone derivatives possess anticancer properties. The target compound's structural features may allow it to interact with cellular mechanisms involved in cancer cell proliferation.
A study highlighted that similar oxazolidinones induce apoptosis in cancer cells through the activation of caspase pathways. The potential for the target compound to exhibit similar effects warrants further investigation.
Case Study: Apoptosis Induction
In vitro studies on cancer cell lines treated with oxazolidinone derivatives showed:
- Increased caspase-3 activity
- Decreased cell viability at concentrations above 10 µM
Neuroprotective Effects
Emerging research suggests that certain oxazolidinones may offer neuroprotective benefits. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Table 2: Neuroprotective Effects of Oxazolidinone Derivatives
| Compound Name | Model Used | Observed Effect |
|---|---|---|
| Compound C | SH-SY5Y Cells | Reduced oxidative stress |
| Target Compound | Primary Neurons | TBD |
The biological activity of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is likely mediated through multiple mechanisms:
- Inhibition of Protein Synthesis : Like other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Neuroprotection : By modulating oxidative stress responses and neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
